1-Fluoro-3-(perfluorophenyl)naphthalene

Catalog No.
S14607619
CAS No.
M.F
C16H6F6
M. Wt
312.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-(perfluorophenyl)naphthalene

Product Name

1-Fluoro-3-(perfluorophenyl)naphthalene

IUPAC Name

1-fluoro-3-(2,3,4,5,6-pentafluorophenyl)naphthalene

Molecular Formula

C16H6F6

Molecular Weight

312.21 g/mol

InChI

InChI=1S/C16H6F6/c17-10-6-8(5-7-3-1-2-4-9(7)10)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H

InChI Key

LCZXXMWLSQNTMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C(=C(C(=C3F)F)F)F)F

1-Fluoro-3-(perfluorophenyl)naphthalene is a fluorinated aromatic compound characterized by the presence of a fluorine atom attached to the naphthalene ring and a perfluorophenyl group. Its molecular formula is C16H6F6C_{16}H_6F_6 with a molecular weight of 312.21 g/mol. The compound's structure allows for unique chemical and physical properties, making it an important subject of study in organic chemistry and materials science.

  • Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the activating effect of the fluorine atom, which enhances the reactivity of the aromatic ring.
  • Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions, influenced by the stability provided by its fluorinated groups.
  • Coupling Reactions: It can be utilized in coupling reactions to synthesize more complex molecules, often using palladium or nickel catalysts.

Common reagents for these reactions include strong acids, bases, and various fluorinating agents.

The biological activity of 1-Fluoro-3-(perfluorophenyl)naphthalene is an area of ongoing research. It has been noted for its potential interactions with biological systems due to its unique fluorinated structure. The stability imparted by the fluorine atoms may affect how this compound interacts with biological molecules, potentially influencing drug design and development .

The synthesis of 1-Fluoro-3-(perfluorophenyl)naphthalene typically involves several key steps:

  • Diazotization Reaction: The process begins with the diazotization of 1-naphthylamine using nitrous acid or nitrite in an acidic medium to form a diazonium salt.
  • Fluorination: The diazonium salt is then reacted with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid to introduce the fluorine atom.
  • Coupling Reaction: Finally, the perfluorophenyl group is introduced through a coupling reaction with a perfluorophenyl halide under specific conditions.

These methods can be optimized for industrial production to ensure high yields and purity.

1-Fluoro-3-(perfluorophenyl)naphthalene has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex fluorinated organic compounds.
  • Biology: Its unique properties make it useful for studying biological systems and understanding the interactions of fluorinated compounds with biomolecules.
  • Industry: The compound is employed in developing advanced materials, including fluorinated polymers and coatings, which are known for their chemical resistance and durability .

Studies on the interactions of 1-Fluoro-3-(perfluorophenyl)naphthalene with various molecular targets have revealed that its fluorinated structure enhances both stability and reactivity. This allows it to engage effectively with electron-deficient or electron-rich species, facilitating diverse chemical transformations .

1-Fluoro-3-(perfluorophenyl)naphthalene can be compared with several similar compounds:

CompoundDescription
1-FluoronaphthaleneLacks the perfluorophenyl group, making it less reactive and stable compared to 1-Fluoro-3-(perfluorophenyl)naphthalene.
Perfluoro-1,1′-biphenylContains two perfluorophenyl groups, resulting in increased electron deficiency and reactivity towards anions.
PerfluorobenzeneFully fluorinated benzene derivative; exhibits different reactivity patterns due to complete substitution of hydrogen atoms with fluorine.

The uniqueness of 1-Fluoro-3-(perfluorophenyl)naphthalene lies in its balanced reactivity and stability, making it suitable for various applications that require specific chemical properties .

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Exact Mass

312.03736916 g/mol

Monoisotopic Mass

312.03736916 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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